N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes: Specific synthetic routes for ATL802 are not widely available in the literature. it is typically synthesized through organic chemistry methods.
Reaction Conditions: Detailed reaction conditions are proprietary, but they involve the assembly of the compound’s core structure.
Industrial Production: Information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactivity: ATL802 may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example
Major Products: The major products formed during these reactions would be ATL802 derivatives with specific substitutions.
Scientific Research Applications
Chemistry: ATL802 derivatives serve as valuable tools for studying adenosine receptors and their signaling pathways.
Biology: Researchers explore ATL802’s effects on immune responses, inflammation, and cell signaling.
Medicine: Investigating ATL802’s potential therapeutic applications, such as anti-inflammatory or cardiovascular drugs.
Industry: ATL802 derivatives may find applications in drug discovery and development.
Mechanism of Action
Adenosine A2B Receptor: ATL802 selectively antagonizes the adenosine A2B receptor.
Pathways: It modulates intracellular signaling pathways, affecting cAMP levels and downstream cellular responses.
Comparison with Similar Compounds
Uniqueness: ATL802’s uniqueness lies in its specific targeting of the adenosine A2B receptor.
Similar Compounds: While ATL802 is distinct, other adenosine receptor antagonists (e.g., A1, A2A, and A3) exist.
Properties
Molecular Formula |
C24H22F3N7O3 |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C24H22F3N7O3/c1-3-10-33-20-18(22(36)34(23(33)37)15-6-7-15)30-19(31-20)13-5-9-17(29-11-13)32(2)21(35)14-4-8-16(28-12-14)24(25,26)27/h4-5,8-9,11-12,15H,3,6-7,10H2,1-2H3,(H,30,31) |
InChI Key |
IKIXRBGOWUFFBN-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(C)C(=O)C5=CN=C(C=C5)C(F)(F)F |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(C)C(=O)C5=CN=C(C=C5)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ATL802; ATL 802; ATL-802. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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